2H-Naphtho[1,8-bc]thiophen-2-one
Description
Historical Perspectives and Discovery of Core Naphtho[1,8-bc]thiophenes
The exploration of the naphtho[1,8-bc]thiophene ring system appears to have its roots in the mid-20th century, with early studies focusing on the synthesis and characterization of this then "little known" heterocyclic system. researchgate.net Initial research was driven by the desire to create novel sulfur-containing polycyclic compounds and to understand their fundamental properties. A 1968 study, for instance, delved into the mass spectrometry of several naphtho[1,8-bc]thiophene derivatives, indicating that by this time, methods for their synthesis had been established, allowing for the investigation of their fragmentation patterns under electron impact. researchgate.net
Further synthetic advancements were reported in subsequent decades. For example, in 1991, methods were developed for the synthesis of keto derivatives of the naphtho[1,8-bc]thiophene system, highlighting the ongoing efforts to access functionalized versions of this ring system for further study. researchgate.netcdnsciencepub.com These foundational synthetic efforts paved the way for the more recent and diverse applications of these compounds seen today.
Structural Characteristics and Nomenclature of 2H-Naphtho[1,8-bc]thiophen-2-one and its Key Analogues
The subject of this article, This compound , is a specific derivative of the parent ring system. Its chemical formula is C₁₁H₆OS, and it is assigned the CAS Number 20760-29-6. nih.govsigmaaldrich.com The nomenclature specifies a naphtho[1,8-bc]thiophene core with a ketone group at the 2-position of the thiophene (B33073) ring. The "2H" indicates that the second position of the thiophene ring bears a hydrogen atom in the parent, non-ketone, structure.
The core structure is a tricyclic system where the thiophene ring is fused to the naphthalene (B1677914) backbone at the peri-positions (1 and 8). This fusion results in a compact and planar molecular architecture. Research has also explored several key analogues, which have been instrumental in understanding the structure-property relationships within this class of compounds.
| Analogue Name | Key Structural Difference from this compound | Significance |
|---|---|---|
| 2H-Naphtho[1,8-bc]thiophene | Absence of the ketone group at the 2-position. ontosight.ai | Parent compound of the 2H-series, used as a reference in structural and electronic studies. ontosight.ai |
| 2H-Naphtho[1,8-bc]thiophene 1-oxide | Presence of an oxygen atom on the sulfur (sulfoxide). researchgate.netrsc.org | Studied for its chiroptical properties and stereochemistry. researchgate.netrsc.org |
| 2-Methyl-2H-naphtho[1,8-bc]thiophene | A methyl group replaces the oxygen of the ketone at the 2-position. nih.gov | Used in stereochemical studies, particularly of its 1-oxide derivatives. rsc.org |
| 3H-Naphtho[1,8-bc]thiophen-3-one | Isomer with the ketone group at the 3-position. researchgate.netcdnsciencepub.com | Explored as a synthetic target to understand the reactivity of different positions of the ring system. researchgate.netcdnsciencepub.com |
Overview of Academic Research Significance and Trajectories
Academic research into the naphtho[1,8-bc]thiophene scaffold, including the 2-one derivative, has branched into several distinct and promising directions, primarily focusing on materials science and medicinal chemistry.
In the realm of materials science , the planar, conjugated structure of these compounds makes them attractive candidates for organic electronics. Researchers have synthesized 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophenes and demonstrated their utility as p-type semiconductors in organic field-effect transistors (OFETs). acs.org The performance of these devices was found to be dependent on the nature of the aryl substituents. acs.org More recently, copper-catalyzed synthetic methods have been developed to produce polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes that exhibit solid-state emission, suggesting their potential for use in optoelectronic materials. rsc.orgresearchgate.net
In medicinal chemistry , derivatives of the naphtho[1,8-bc]thiophene system have been investigated for their potential biological activity. One line of research explored conformationally restricted derivatives as highly selective kappa opioid receptor agonists. nih.gov For instance, a 4,5-dihydro-3H-naphtho[1,8-bc]thiophene derivative showed high affinity and selectivity for the kappa opioid receptor. nih.gov Another study identified a derivative of this compound, specifically 6-((1-Hydroxynaphthalen-4-ylamino)dioxysulfone)-2H-naphtho[1,8-bc]thiophen-2-one, as a novel small molecule that targets the UQCRB subunit of mitochondrial complex III. nih.gov This compound was found to exhibit anti-angiogenic activity by inhibiting mitochondrial reactive oxygen species (ROS)-mediated signaling. nih.gov
The development of novel synthetic methodologies to construct the naphtho[1,8-bc]thiophene core remains an active area of research, as efficient access to these molecules is crucial for their further investigation and application. cdnsciencepub.comcdnsciencepub.comrsc.orgresearchgate.net
| Research Area | Specific Derivative Studied | Key Research Finding | Reference |
|---|---|---|---|
| Organic Electronics (OFETs) | 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophenes | Demonstrated p-type FET characteristics with mobilities ranging from 10⁻⁴ to 10⁻¹ cm² V⁻¹ s⁻¹. | acs.org |
| Optoelectronics | Polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes | These compounds exhibit solid-state emission, making them potential candidates for optoelectronic materials. | rsc.orgresearchgate.net |
| Medicinal Chemistry (Opioid Receptors) | (-)-4,5-dihydro-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro [4.5]dec-8-yl]-3H-naphthol[1,8-bc]thiophene-5-carboxamide p-toluenesulfonate | High kappa opioid receptor affinity (Ki = 4.65 nM) and selectivity. | nih.gov |
| Medicinal Chemistry (Anti-angiogenesis) | 6-((1-Hydroxynaphthalen-4-ylamino)dioxysulfone)-2H-naphtho[1,8-bc]thiophen-2-one | Binds to the UQCRB protein in mitochondrial complex III and inhibits in vitro angiogenesis. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6OS/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOGILWIIRCRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)SC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2h Naphtho 1,8 Bc Thiophen 2 One and Its Derivates
Regioselective and Stereoselective Synthetic Pathways
The precise control of reaction outcomes is a cornerstone of modern organic synthesis. For the construction of 2H-Naphtho[1,8-bc]thiophen-2-one and its analogs, several regioselective and stereoselective methods have been established.
Copper-Catalyzed Annulation Reactions for (Z)-2H-Naphtho[1,8-bc]thiophenes
A noteworthy advancement in the synthesis of thiophene-fused π-systems involves a copper-catalyzed reaction. rsc.orgdntb.gov.ua This method utilizes 8-halo-1-ethynylnaphthalenes and potassium ethylxanthate (B89882) as a sulfur source to produce polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes. rsc.orgdntb.gov.ua The process is characterized by its high selectivity and yields, proceeding through a copper-catalyzed Ullmann-type C(aryl)–S bond formation followed by an α-addition to the alkyne bond. rsc.org The resulting (Z)-2H-naphtho[1,8-bc]thiophenes have demonstrated solid-state emission, indicating their potential as optoelectronic materials. rsc.orgresearchgate.netresearchgate.net A significant aspect of this protocol is its adaptability; using a DMSO/D2O solvent system allows for the synthesis of deuterated products in good yields. rsc.orgresearchgate.net
This copper-catalyzed one-pot synthesis provides a direct and efficient route to these complex heterocyclic structures. dntb.gov.uagrafiati.com The regioselective conversion of parallel alkynes in naphthalene (B1677914) is a key strategy for developing novel fluorescent materials. rsc.orgresearchgate.net
Friedel-Crafts Acylation Approaches to Naphthothiophenone Derivatives
A facile and efficient method for constructing naphthothiophenone and its π-extended derivatives is through Friedel-Crafts acylation. researchgate.netthieme-connect.com This classic electrophilic aromatic substitution reaction has been adapted to synthesize these sulfur-containing polycyclic compounds. organic-chemistry.orgnih.govsigmaaldrich.com The process typically involves the S-acylation of a thiol to form a chlorothioformate, which then undergoes an intramolecular Friedel-Crafts acylation. researchgate.netthieme-connect.com
For instance, the synthesis of this compound has been achieved with a high yield of 92%. thieme-connect.com The reaction starts with 1-naphthalenethiol, which is treated with triphosgene (B27547) and pyridine (B92270) to form the corresponding S-chlorothioformate intermediate. thieme-connect.com This intermediate is then subjected to intramolecular cyclization using aluminum chloride (AlCl₃) as the Lewis acid catalyst in dichloromethane. thieme-connect.com
Further functionalization of the naphthothiophenone core, such as bromination, has been demonstrated, opening pathways to more complex derivatives through cross-coupling reactions like the Suzuki-Miyaura coupling. thieme-connect.com
Cyclization Reactions of N-Ethoxycarbonyl Thioamide S-Oxides to Fused Thiophene (B33073) Imines
A versatile method for the synthesis of fused thiophene imines, including derivatives of 2H-naphtho[1,8-bc]thiophen-2-imine, involves the triflic acid-promoted cyclization of polycyclic aromatic N-ethoxycarbonylthioamide S-oxides. nih.govresearchgate.netacs.org This reaction proceeds through the formation of a novel electrophilic sulfur species, proposed to be a protonated iminosulfenic acid or an iminosulfenium cation. nih.govresearchgate.netacs.orgresearchgate.net
This reactive intermediate can then attack the peri- or ipso-position of the aromatic ring, leading to the cyclized product. nih.govresearchgate.netacs.org This methodology has been successfully applied to a range of polycyclic aromatic systems, yielding novel fluorophores with emission in the 500-606 nm range. nih.govresearchgate.netacs.org The fused iminothiophene moiety significantly shifts the absorption and emission bands to longer wavelengths compared to the parent arenes. nih.govresearchgate.netacs.org For example, N-Ethoxycarbonyl-2H-naphtho[1,8-bc]thiophen-2-imine was synthesized in a 96% yield. acs.org
| Starting Material | Product | Yield (%) |
| Polycyclic aromatic N-ethoxycarbonylthioamide S-oxides | Fused thiophene imines | High |
| N-Ethoxycarbonyl-1-naphthylthioamide S-oxide | N-Ethoxycarbonyl-2H-naphtho[1,8-bc]thiophen-2-imine | 96 |
Synthesis through Carbon Disulfide Reactions with Dehydronaphthalene Intermediates
An intriguing synthetic route to this compound involves the reaction of 1,8-dehydronaphthalene with carbon disulfide. researchgate.netresearchgate.netrsc.org The highly reactive 1,8-dehydronaphthalene intermediate is generated in situ by the oxidation of 1-amino-1H-naphtho[1,8-de]triazine. researchgate.netrsc.org
The reaction yields a mixture of products, including naphtho[1,8-bc]thiet, naphtho[1,8-de]-1,3-dithiin-2-thione, naphtho[1,8-bc]thiophen-2-thione, and the target compound, this compound, with yields for the latter being in the range of 4-5%. researchgate.netrsc.org The formation of these products is rationalized by the radical addition of 1,8-dehydronaphthalene to the sulfur atom of carbon disulfide, which creates a new 1,5-diradical intermediate that subsequently rearranges to the final products. researchgate.netresearchgate.netrsc.org
Reduction of Thiolactones to 2H-Naphtho[1,8-bc]thiophen
The parent ring system, 2H-naphtho[1,8-bc]thiophen, can be synthesized through the reduction of the corresponding thiolactone, this compound. rsc.orgresearchgate.netresearchgate.netrsc.org This reduction of the carbonyl group provides access to the fully aromatic thiophene-fused system. rsc.orgresearchgate.netrsc.org From this parent compound, various derivatives can be prepared, such as the 1-oxide and the diastereoisomeric 2-methyl 1-oxides. rsc.orgresearchgate.netrsc.org The synthesis and stereochemical aspects of these sulfoxides have been a subject of detailed study. rsc.orgresearchgate.netrsc.org
Development of Novel Heterocyclic Precursors and Building Blocks
The synthesis of this compound and its derivatives is closely linked to the development of novel heterocyclic precursors and building blocks. nih.govuni-regensburg.dersc.orgrsc.org For instance, N-ethoxycarbonylpyrene- and perylene (B46583) thioamides have been utilized as building blocks for creating a variety of fluorescent dyes. researchgate.netorcid.org These precursors can be transformed into complex heterocyclic systems bearing thioimidate, hydroxythiazolyl, and other functional moieties. researchgate.net
The strategic incorporation of heteroatoms into polycyclic aromatic hydrocarbons is a powerful method for tuning their physicochemical properties for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.netrsc.orgrsc.org The development of modular synthetic routes to these building blocks is crucial for creating new high-performance π-conjugated materials. rsc.orgrsc.org
Multi-Component and Cascade Reaction Strategies
Cascade reactions, which involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates, offer a powerful and atom-economical approach to complex molecular architectures. In the context of this compound derivatives, cascade strategies have been pivotal in their efficient construction.
A notable example is the copper-catalyzed one-pot synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes. grafiati.comnih.govrsc.org This method utilizes readily available 8-halo-1-ethynylnaphthalenes and potassium ethylxanthate as the sulfur source. nih.govrsc.org The reaction proceeds through a cascade sequence involving an Ullmann-type C(aryl)–S bond formation followed by an α-addition to the alkyne. nih.gov This process demonstrates high selectivity and provides access to a range of derivatives in good to excellent yields. nih.gov The reaction conditions for this cascade synthesis are summarized in the table below.
| Starting Material (8-halo-1-ethynylnaphthalene) | Sulfur Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Iodo-8-(phenylethynyl)naphthalene | Potassium ethylxanthate | CuI | DMSO | 100 | 85 | nih.gov |
| 1-Bromo-8-(phenylethynyl)naphthalene | Potassium ethylxanthate | CuI | DMSO | 100 | 78 | nih.gov |
| 1-Iodo-8-((4-methoxyphenyl)ethynyl)naphthalene | Potassium ethylxanthate | CuI | DMSO | 100 | 82 | nih.gov |
| 1-Iodo-8-((4-chlorophenyl)ethynyl)naphthalene | Potassium ethylxanthate | CuI | DMSO | 100 | 80 | nih.govmolaid.com |
While true multi-component reactions (MCRs), where three or more distinct starting materials combine in a one-pot procedure to form a product that contains significant portions of all initial reactants, are yet to be explicitly reported for the direct synthesis of the this compound core, the development of related cascade reactions is a significant step forward. For instance, rhodium(III)-catalyzed cascade reactions have been employed to synthesize naphtho[1,8-bc]pyrans, highlighting the potential of transition-metal catalysis in constructing fused peri-naphthalene systems. dicp.ac.cn
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance sustainability. In the synthesis of this compound and its analogs, several green chemistry considerations can be applied.
One key aspect is the use of environmentally benign solvents and catalysts. While many reported syntheses still employ traditional organic solvents like DMSO, research into greener alternatives is ongoing. nih.gov The use of water as a solvent or solvent-free reaction conditions represents a significant green improvement. For example, the synthesis of naphthoxazinone derivatives has been achieved under solvent-free conditions using a natural and reusable snail shell catalyst. jmaterenvironsci.com This approach minimizes waste and avoids the use of hazardous solvents.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. clockss.org The application of microwave irradiation has been shown to be effective in the synthesis of various thiophene derivatives, suggesting its potential for the synthesis of the this compound scaffold. nih.gov
The choice of catalyst is also crucial from a green chemistry perspective. Copper, being an earth-abundant and relatively non-toxic metal, is a more sustainable choice compared to precious metals like palladium. nih.gov The development of reusable and highly efficient catalysts is a key area of research. For instance, the use of a snail shell-derived catalyst, which can be easily recovered and reused multiple times with minimal loss of activity, exemplifies a sustainable catalytic system. jmaterenvironsci.com
The assessment of the "greenness" of a synthetic route can be quantified using various metrics. mdpi.comsemanticscholar.orgethernet.edu.et These metrics, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), provide a framework for evaluating the efficiency and environmental impact of a chemical process. semanticscholar.org Applying these metrics to the synthesis of this compound can guide the development of more sustainable and environmentally friendly methodologies. The table below outlines some green chemistry approaches and their potential application to the synthesis of the target compound.
| Green Chemistry Approach | Description | Potential Application to this compound Synthesis | Reference |
|---|---|---|---|
| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or performing reactions under solvent-free conditions. | Exploring water-based or solvent-free conditions for the cascade synthesis, potentially reducing environmental impact. | jmaterenvironsci.com |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and reduced energy consumption. | Applying microwave heating to the synthesis of the naphthothiophene scaffold could significantly shorten reaction times. | clockss.orgnih.gov |
| Use of Sustainable Catalysts | Employing earth-abundant, non-toxic, and reusable catalysts. | Further development of copper-based catalysts or exploring novel, recyclable catalysts like the snail shell-derived catalyst. | nih.govjmaterenvironsci.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Cascade and multi-component reactions inherently improve atom economy by minimizing the formation of byproducts. | mdpi.comsemanticscholar.org |
Chemical Reactivity and Transformation of 2h Naphtho 1,8 Bc Thiophene Frameworks
Mechanistic Investigations of Ring Formation and Transformations
The construction of the 2H-Naphtho[1,8-bc]thiophene core involves intricate bond-forming reactions, the mechanisms of which have been a central focus of research. Understanding these pathways is crucial for the rational design of synthetic routes to novel derivatives.
Understanding Ullmann-Type C(aryl)-S Bond Formation Mechanisms
A key strategy for the synthesis of the naphtho[1,8-bc]thiophene framework involves the copper-catalyzed Ullmann-type C(aryl)-S bond formation. researchgate.net This reaction typically proceeds by coupling an aryl halide with a sulfur nucleophile. A plausible mechanism for this transformation begins with the thioamide's more nucleophilic sulfur center forming a coordinate complex with the copper salt. In the presence of a base, this complex is converted to a copper(I)thiolate complex, which is stabilized by coordination with the nitrogen center. This is followed by an intramolecular oxidative addition, yielding a copper(III) complex. The final step is a reductive elimination that forms the S-arylated product and regenerates the Cu(I) catalyst. acs.org
The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an excess of copper at high temperatures. organic-chemistry.org The active species is believed to be a copper(I)-compound that undergoes oxidative addition with a second equivalent of the halide, followed by reductive elimination to form the aryl-aryl carbon bond. organic-chemistry.org In Ullmann-type reactions, which include C-S bond formation, a catalytic cycle is proposed where copper may undergo oxidation to Cu(III). organic-chemistry.org
Elucidation of Alkyne α-Addition Pathways
The synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes has been achieved through a copper-catalyzed reaction of 8-halo-1-ethynylnaphthalenes with a sulfur source like potassium ethylxanthate (B89882). researchgate.netresearchgate.net This process involves a highly selective α-addition to the alkyne bond. researchgate.net Preliminary mechanistic studies suggest that the reaction proceeds via a stereoselective intramolecular trans-addition. researchgate.net In a related synthesis of benzo[b]thiophenes, the proposed mechanism involves the alkyne attacking an electrophilic sulfur species, leading to the formation of a three-membered sulfonium (B1226848) ring intermediate which then undergoes intramolecular nucleophilic ring-opening. nih.gov
Proposed Mechanisms for Electrophilic Sulfur Species in Cyclization
The cyclization to form thiophene-fused aromatic systems can be promoted by electrophilic sulfur species. In the triflic acid-promoted cyclization of polycyclic aromatic N-ethoxycarbonylthioamide S-oxides, the proposed mechanism involves the intermediacy of a novel type of electrophilic sulfur species, namely a protonated iminosulfenic acid or an iminosulfenium cation. researchgate.netnih.gov These reactive species can then attack the peri- or ipso-position of the aromatic ring to afford the cyclized product. researchgate.netnih.gov In another example, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt for the electrophilic cyclization of o-alkynyl thioanisoles is believed to proceed via the alkyne attacking the electrophilic sulfur of the salt. nih.gov
Stereochemical Aspects of Hydrogen-Deuterium Exchange α to Sulfinyl Group
The stereochemistry of hydrogen-deuterium exchange at the carbon atom alpha to a sulfinyl group in 2H-naphtho[1,8-bc]thiophen derivatives has been investigated to understand the nature of the carbanionic intermediates. rsc.org In MeONa-MeOD, the rate of deuterium (B1214612) exchange of α-protons with an equal stereochemical relationship to the sulfinyl group showed an opposite trend in 2H-naphtho[1,8-bc]thiophen derivatives compared to 2-thiabicyclo[2.2.1]heptane derivatives. rsc.orgresearchgate.net This difference was rationalized by considering the separate roles of tetrahedral and planar α-sulphinyl carbanions in determining the rate of proton abstraction and the stereochemistry of the exchange, based on their relative stabilities. rsc.orgresearchgate.net
Derivatization Reactions and Functional Group Interconversions
The 2H-Naphtho[1,8-bc]thiophene framework can be further functionalized, most notably through oxidation of the sulfur atom to form sulfoxides and sulfones. These derivatives exhibit altered reactivity and have been key intermediates in further synthetic transformations.
Synthesis and Reactivity of Naphtho[1,8-bc]thiophene Sulfoxides and Sulfones
The oxidation of sulfides is a common method for the synthesis of sulfoxides and sulfones. youtube.comyoutube.com The carbonyl function of a thiolactone can be reduced to yield 2H-naphtho[1,8-bc]thiophen, which can then be oxidized to the corresponding 1-oxide (a sulfoxide). rsc.org Further oxidation can lead to the formation of the sulfone. youtube.comyoutube.com The diastereoisomeric 2-methyl-2H-naphtho[1,8-bc]thiophen 1-oxides have also been synthesized and their configurations assigned. rsc.org The interconversion of these sulfoxides can be stereospecific under certain basic conditions, proceeding through an α-sulphinyl carbanion intermediate. rsc.org
A Pummerer-type rearrangement of a keto-sulfoxide has been utilized to synthesize a 4-keto-naphtho[1,8-bc]thiophene system. cdnsciencepub.com This reaction involves the treatment of a keto-sulfoxide with acid, leading to rearrangement and cyclization. cdnsciencepub.com
| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference |
| 8-halo-1-ethynylnaphthalenes | Potassium ethylxanthate, Copper catalyst | (Z)-2H-naphtho[1,8-bc]thiophenes | Ullmann-type C-S bond formation, Alkyne α-addition | researchgate.netresearchgate.net |
| Polycyclic aromatic N-ethoxycarbonylthioamide S-oxides | Triflic acid | Thiophene (B33073) imine-fused arenes | Electrophilic cyclization | researchgate.netnih.gov |
| 2H-Naphtho[1,8-bc]thiophen derivatives | MeONa-MeOD | Deuterated 2H-naphtho[1,8-bc]thiophen derivatives | Hydrogen-deuterium exchange | rsc.org |
| Thiolactone | Reduction, then Oxidation | 2H-Naphtho[1,8-bc]thiophen 1-oxide | Oxidation | rsc.org |
| Keto-sulfoxide | Acid | 4-Keto-naphtho[1,8-bc]thiophene | Pummerer-type rearrangement | cdnsciencepub.com |
Halogenation and Cross-Coupling Strategies for Substituent Introduction
The introduction of substituents onto the 2H-Naphtho[1,8-bc]thiophen-2-one core is a key strategy for modulating its electronic and physical properties. Halogenation provides a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
Halogenation: The aromatic backbone of the naphtho[1,8-bc]thiophene system can be functionalized via halogenation. Bromination is a particularly noteworthy transformation, providing a key intermediate for building molecular complexity. For instance, 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one has been synthesized as a precursor for creating fluorogenic probes. nih.gov This process starts from naphthalene-1-thiol and proceeds through several steps to yield the brominated thiophenone core. nih.gov Research has also demonstrated the bromination of naphthothiophenone, which then serves as a substrate for Suzuki-Miyaura cross-coupling. researchgate.net
Fluorination of the scaffold has also been explored. In one study, fluorination at the C-6 position was shown to significantly influence the kinetics of subsequent reactions. nih.gov These halogenation reactions are critical for preparing the necessary precursors for advanced applications.
Cross-Coupling Reactions: Halogenated derivatives of this compound are valuable substrates for transition-metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a prominent method used in this context. researchgate.net This reaction typically involves the palladium-catalyzed coupling of a bromo-substituted naphthothiophenone with a boronic acid or its ester. researchgate.netresearchgate.net This strategy allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly diversifying the available derivatives.
While not a direct functionalization of the pre-formed ketone, copper-catalyzed Ullmann-type C(aryl)-S bond formation is a related and important cross-coupling method for the initial construction of the thiophene-fused 6/5 π-system from 8-halo-1-ethynylnaphthalenes. rsc.org
Alkylation and Reactions with Nucleophiles
The electrophilic nature of several positions within the this compound framework allows for a range of reactions with nucleophiles. These reactions can target the aromatic ring, the active methylene (B1212753) group, or the carbonyl carbon.
Reactions with Nitrogen and Carbon Nucleophiles: The 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one intermediate is reactive towards nucleophiles. It has been utilized in amination reactions, where an amino group displaces the bromine, to create derivatives with enhanced properties such as water solubility. nih.gov
The methylene group at the C-2 position, adjacent to the carbonyl, is acidic and can be deprotonated by a base like sodium hydride (NaH) to generate a potent carbon nucleophile. nih.gov This enolate-like species can then participate in further reactions. This reactivity is central to the design of reaction-based probes where the nucleophilic C-2 atom reacts with an electrophile, shifting the keto-enol tautomerization and inducing a fluorogenic response. nih.gov
Reactions at the Carbonyl Group: The carbonyl function itself is a site for nucleophilic attack. It can be reduced by hydride reagents to form the corresponding alcohol. For example, the carbonyl group of the thiolactone can be reduced to a methylene group to furnish the parent 2H-naphtho[1,8-bc]thiophen heterocycle. rsc.org This highlights the reactivity of the carbonyl carbon towards hydride nucleophiles.
Advanced Spectroscopic and Structural Characterization for Research Purposes
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Cation Stability
High-resolution mass spectrometry (HRMS) is a powerful technique for analyzing the fragmentation patterns of 2H-Naphtho[1,8-bc]thiophen-2-one derivatives. researchgate.netuniovi.es Under electron ionization (EI), these compounds undergo characteristic fragmentation, providing valuable structural information. A key feature in the mass spectra of many derivatives is the formation of a stable naphtho[1,8-bc]thienylium cation (m/z 171) or its substituted analogues, which often represents the base peak. researchgate.netpublish.csiro.au This highlights the inherent stability of this particular cationic species. researchgate.netpublish.csiro.au
The fragmentation of 2-alkyl-2H-naphtho[1,8-bc]thiophenes, for instance, proceeds via cleavage of the alkyl group to yield the stable naphtho[1,8-bc]thienylium cation. plymouth.ac.uk The analysis of these fragmentation pathways, aided by the precise mass measurements from HRMS, allows for the confident identification of unknown derivatives and provides insights into the relative stabilities of various fragment ions. uni-saarland.demsu.edu The generation of stable cations is a driving force in the fragmentation process, and the prevalence of the naphtho[1,8-bc]thienylium cation underscores its thermodynamic favorability. uni-saarland.de
For example, a study on 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one, a precursor for fluorogenic probes, utilized mass spectrometry to confirm the molecular mass of synthesized intermediates and final products. nih.gov In another instance, analysis of methylated warfarin, which shares structural similarities, demonstrated the utility of HRMS in elucidating complex fragmentation pathways, including inductive cleavages and migrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound and its derivatives, providing critical information on connectivity, stereochemistry, and conformational dynamics. acs.orgnih.gov
Detailed Analysis of Diastereotopic Protons and Configurational Assignments
In chiral or prochiral derivatives of this compound, methylene (B1212753) protons can become diastereotopic, meaning they are chemically non-equivalent and exhibit distinct signals in the ¹H NMR spectrum. masterorganicchemistry.comyoutube.com This phenomenon arises from the presence of a stereocenter or a prochiral center within the molecule, which removes the plane of symmetry relating the two protons. masterorganicchemistry.comyoutube.comsjsu.edu
For example, in 2H-Naphtho[1,8-bc]thiophen 1-oxide, the two methylene protons at the C2 position are diastereotopic and their resonances were successfully assigned. rsc.orgrsc.org The analysis of the coupling constants and chemical shifts of these diastereotopic protons provides valuable information for assigning the relative configuration of the molecule. stackexchange.com In more complex systems, two-dimensional NMR techniques like HSQC can be employed to correlate the proton signals with their directly attached carbons, aiding in the unambiguous assignment of diastereotopic protons. youtube.com
Application of Solvent- and Lanthanide-Induced Shifts
To further aid in the assignment of complex NMR spectra, especially in cases of signal overlap, solvent-induced and lanthanide-induced shift (LIS) experiments are employed. rsc.orgrsc.org Aromatic solvents, such as benzene-d₆, can induce shifts in the proton resonances of a solute molecule due to anisotropic magnetic effects, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS). nanalysis.com These shifts are dependent on the spatial relationship between the solute protons and the aromatic solvent molecules, and can be used to differentiate between otherwise overlapping signals. nanalysis.com
Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the oxygen atom of the carbonyl group in this compound. ucl.ac.ukorganicchemistrydata.org This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle between the proton and the lanthanide ion. researchgate.net By analyzing these induced shifts, it is possible to simplify complex spectra and gain further insight into the molecule's three-dimensional structure. organicchemistrydata.org For instance, the configurations of diastereoisomeric 2-methyl-2H-naphtho[1,8-bc]thiophen 1-oxides were assigned using both solvent- and Eu(dpm)₃-induced shifts in their ¹H NMR spectra. rsc.orgrsc.org
Spectroscopic Signatures in Fused Ring Systems and Thiahelicenes
The fused ring system of this compound gives rise to characteristic NMR spectroscopic signatures. The chemical shifts and coupling constants of the aromatic protons are indicative of the extended π-system and the specific substitution pattern. mdpi.com In larger, related systems like thiahelicenes, which are composed of ortho-fused thiophene (B33073) and benzene (B151609) rings, NMR spectroscopy is crucial for structural confirmation. researchgate.netunimi.it The helical nature of these molecules leads to unique spatial arrangements of protons, resulting in complex but informative NMR spectra. scispace.comacs.org The complete assignment of ¹H and ¹³C NMR spectra, often requiring a combination of 1D and 2D NMR techniques, is essential for verifying the structure of these complex fused-ring systems. researchgate.netmdpi.com
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy techniques, including optical rotation and electronic circular dichroism, are vital for determining the absolute configuration of chiral derivatives of this compound. mdpi.com
Optical Rotation and Electronic Circular Dichroism (ECD) Studies
Optical rotation measures the rotation of plane-polarized light by a chiral molecule and is a fundamental property for characterizing enantiomers. researchgate.netacs.org For instance, the enantiomers of 2H-naphtho[1,8-bc]thiophene 1-oxide exhibit significant specific rotation. researchgate.net
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgrsc.org The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. By comparing experimentally measured ECD spectra with those calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT), the absolute configuration of a chiral molecule can be unambiguously determined. researchgate.netresearchgate.net This approach has been successfully applied to determine the absolute configurations of chiral sulfoxides, including 2H-naphtho[1,8-bc]thiophene 1-oxide. researchgate.netacs.orgresearchgate.net The combination of optical rotation and ECD provides a powerful and reliable method for the stereochemical elucidation of chiral this compound derivatives. acs.org
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction analysis is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For the naphtho[1,8-bc]thiophene family of compounds, this method provides critical insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern their solid-state packing and, consequently, their material properties.
Studies on derivatives of the naphtho[1,8-bc]thiophene ring system and analogous compounds have been conducted, confirming the structural features of this class of molecules. For instance, the X-ray analysis of 5,6-diphenylnaphtho[1,8-bc]thiophene has been used to confirm its structure. cdnsciencepub.com Furthermore, research on other thiophene-fused polycyclic aromatic hydrocarbons reveals that their solid-state arrangement is often characterized by columnar or herringbone packing motifs, driven by π-π stacking interactions. oup.comnih.gov
A key structural feature in single-atom peri-bridged naphthalenes is the compression of the C(1)-C(8) peri-carbon distance. For example, in the related compound Naphtho[1,8-bc]thiete 1,1-dioxide, the naphthalene (B1677914) ring is planar, but the C(1)-C(8) distance is significantly compressed to 2.22 Å. acs.org This inherent strain in the molecular framework is a defining characteristic of such systems. The study of these related structures provides a foundation for understanding the likely solid-state architecture of this compound.
To illustrate the type of data obtained from such studies, the crystallographic data for a related derivative, the bis(methylthio) derivative of naphtho[1,8-bc:4,5-b'c']dithiophene (1c), is presented below. This compound exhibits a herringbone crystal structure. oup.com
Interactive Data Table: Crystallographic Data for a Naphtho[1,8-bc:4,5-b'c']dithiophene Derivative (1c) oup.com
| Parameter | Value |
| Formula | C₁₄H₈S₄ |
| Molecular Weight | 306.49 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.275(2) |
| b (Å) | 4.694(1) |
| c (Å) | 19.874(2) |
| β (°) | 111.12(8) |
| Volume (ų) | 1329.3(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.532 |
| R-factor | 0.063 |
The molecular structure of such peri-fused systems is often nearly planar, allowing for efficient π-π stacking. oup.com The packing of these molecules in the crystal lattice is influenced by weak intermolecular interactions, including van der Waals forces and, in some cases, S-S interactions between adjacent molecules, which can influence their electronic properties. oup.com While the presence of the ketone group in this compound would introduce different intermolecular interactions, the foundational strained framework of the naphtho[1,8-bc]thiophene core is expected to be a dominant structural feature.
Theoretical and Computational Chemistry of Naphtho 1,8 Bc Thiophen 2 One Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of Naphtho[1,8-bc]thiophen-2-one systems. They allow for the detailed exploration of the electronic structure, which governs the molecule's stability, reactivity, and photophysical behavior.
Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of naphthothiophenone derivatives due to its balance of computational cost and accuracy. DFT calculations are instrumental in determining optimized molecular geometries, understanding the distribution of electron density, and mapping potential energy surfaces.
Researchers employ DFT to predict the most stable three-dimensional arrangement of atoms in Naphtho[1,8-bc]thiophen-2-one and its derivatives. This is crucial as the geometry dictates the molecule's steric and electronic properties. For instance, in studies of related fused heterocyclic systems, DFT has been used to calculate the geometric parameters of intramolecular hydrogen bonds and to explore proton potential profiles, which are key features of their energy landscapes. The planarity and bond lengths within the fused ring system, which are critical for its aromaticity and electronic conjugation, are accurately predicted by these methods.
Furthermore, DFT is used to explore the energy landscapes of these molecules, identifying stable conformers and the energy barriers between them. This information is vital for understanding dynamic processes and the relative populations of different structural isomers at thermal equilibrium. In the study of precursors to thiahelicenes, DFT was used to investigate conformational equilibria, revealing the most prevalent conformations and their relative energies.
Table 1: Representative DFT Functionals and Basis Sets in the Study of Naphtho[1,8-bc]thiophen-2-one and Related Systems
| Computational Task | Functional | Basis Set | Application Example |
| Geometry Optimization | B3LYP | 6-31+G* | Initial structural analysis of naphthothiophenone derivatives. |
| Energy Landscape | ωB97XD | 6-311++G(2d,2p) | Conformational analysis of styrylthiophene precursors. |
| Proton Transfer Barrier | B3LYP, ωB97XD | aug-cc-pVDZ | Calculation of energy barriers for proton movement in related quinones. |
| Absolute Configuration | B3LYP | aug-cc-pVDZ | Determination of stereochemistry in chiral sulfoxides. |
To understand the behavior of Naphtho[1,8-bc]thiophen-2-one systems upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational technique. TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectroscopy, and provides insights into the nature of the excited states.
TD-DFT calculations are essential for predicting and interpreting the photophysical properties of these compounds, such as their fluorescence and phosphorescence characteristics. By analyzing the molecular orbitals involved in electronic transitions, researchers can characterize the excited states (e.g., as n→π* or π→π* transitions) and understand how structural modifications influence the absorption and emission spectra. For example, studies on related S,N-doped pyrene (B120774) analogs have utilized TD-DFT to elucidate the effects of heteroatom incorporation on excited state dynamics, including quantum yields and decay rates.
Moreover, TD-DFT has been successfully applied to calculate chiroptical properties, such as optical rotation, which is used to determine the absolute configuration of chiral derivatives like 2H-naphtho[1,8-bc]thiophene 1-oxide. This methodology involves calculating the specific rotation of different stereoisomers and comparing the theoretical values with experimental measurements.
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic data, which are crucial for the structural elucidation of newly synthesized Naphtho[1,8-bc]thiophen-2-one derivatives.
Theoretical UV-Vis spectra are commonly simulated using TD-DFT. These simulations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be directly compared with experimental spectra. This comparison helps in assigning the observed absorption bands to specific electronic transitions and in understanding the influence of substituents and conformation on the electronic structure. For instance, the simulation of UV-Vis spectra for styrylthiophene precursors to thiahelicenes allowed for a detailed assignment of the experimental absorption bands.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another important application. While challenging for conformationally flexible molecules, computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can provide valuable insights. By calculating the NMR parameters for different possible isomers or conformers, a comparison with experimental data can help to confirm the correct structure or assign the absolute configuration of a chiral center. In some cases, simulated and experimental NMR data are presented to validate structural assignments.
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Related Systems
| Compound Class | Spectrum | Experimental λmax (nm) | Calculated λmax (nm) (Method) | Reference |
| Styrylthiophene | UV-Vis | 350.9, 306.0 | 355.0, 295.8 (TD-DFT/wB97XD) | |
| Thieno[2′,3′,4′:4,5]naphtho[1,8-cd]pyridines | UV-Vis | ~400-450 | Consistent with TD-DFT calculations | |
| Aminothiophene Derivative | ¹³C NMR (δ ppm) | 181.87 (C=O) | 186.48 (C=O) (DFT) |
Conformational Analysis and Interconversion Pathways
The biological activity and material properties of Naphtho[1,8-bc]thiophen-2-one derivatives can be highly dependent on their three-dimensional shape or conformation. Computational methods are used to explore the conformational landscape, identifying low-energy conformers and the pathways for their interconversion.
By systematically rotating single bonds and calculating the corresponding energy, a potential energy surface can be generated. This analysis reveals the most stable conformers, which are expected to be the most populated at room temperature, and the transition states that connect them. For example, conformational analysis of chiral molecules has been used to identify multiple stable conformers for each diastereomer, which is a critical step before calculating chiroptical properties.
Understanding the interconversion pathways is also crucial for processes that involve a change in molecular shape, such as photochemical reactions or receptor binding. Theoretical calculations can elucidate the energy barriers for these transformations. Studies on the photocyclization of styrylthiophenes have tracked the evolution of the molecule in the excited state to understand the reaction pathway leading to the final product. Similarly, the stereospecific interconversion of related sulphoxides has been investigated computationally, revealing the mechanisms and factors controlling the product distribution.
Application of Quantum Chemical Descriptors in Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. Quantum chemical calculations are a rich source of such descriptors.
For naphthoquinone and naphthothiophene derivatives, QSAR models have been developed to predict activities such as trypanocidal power or enzyme inhibition. Quantum chemical descriptors derived from DFT calculations are frequently used in these models. Common descriptors include:
Frontier Molecular Orbital Energies (EHOMO and ELUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively, which is often crucial for reactivity and interaction with biological targets.
Partial Atomic Charges: The distribution of charge within the molecule can determine its electrostatic interactions with a receptor.
Electronegativity and Hardness: These global reactivity indices provide insight into the general chemical behavior of the molecule.
By establishing a statistically significant correlation between these descriptors and the observed biological activity, QSAR models can predict the activity of new, untested compounds and provide mechanistic insights into the structural requirements for activity. For instance, a QSAR study on trypanocidal naphthoquinones indicated that high activity is associated with a high negative value of EHOMO and specific charge distributions in the semiquinone state. A 3D-QSAR model for naphtho[2,3-b]thiophene-4,9-dione analogs also successfully related their molecular fields to cytotoxic potency.
Functional Material Applications and Photophysical Properties
Luminescence and Solid-State Emission Characteristics
Derivatives of the 2H-naphtho[1,8-bc]thiophene scaffold are noted for their luminescence and solid-state emission properties, making them promising candidates for optoelectronic conjugated materials. researchgate.netresearchgate.net Polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes, synthesized through a copper-catalyzed reaction, have demonstrated solid-state emissions. researchgate.net This intrinsic fluorescence is a key characteristic that underpins their potential use in various light-emitting applications.
Furthermore, the fusion of an iminothiophene moiety to polycyclic arenes, creating structures related to the 2H-naphtho[1,8-bc]thiophen-2-imine core, results in novel fluorophores. These compounds exhibit significant bathochromic shifts in both their absorption and emission bands compared to the parent arenes, with emission observed in the 500-606 nm range and quantum yields reaching up to 0.64. researchgate.net This tunability of the emission wavelength through chemical modification highlights the versatility of the naphtho[1,8-bc]thiophene scaffold in developing new luminescent materials.
Design and Synthesis of Optoelectronic Conjugated Materials
The 2H-naphtho[1,8-bc]thiophene framework serves as a valuable building block in the design and synthesis of advanced optoelectronic conjugated materials. researchgate.net A notable synthetic route involves the copper-catalyzed synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes, utilizing potassium ethylxanthate (B89882) as the sulfur source. researchgate.net This method allows for the construction of these thiophene-fused π-systems with high selectivity and yield. researchgate.net
The development of such synthetic methodologies is crucial for creating novel materials with tailored properties. For instance, the synthesis of naphthothiophenone and its π-extended derivatives, such as anthradithiophenedione, has been achieved through S-acylation of a thiol followed by Friedel–Crafts acylation. researchgate.net These synthetic strategies open avenues for producing a variety of conjugated systems with potential applications in organic electronics.
Integration into Molecular Devices and Organic Electronics
The integration of sulfur-containing heterocyclic compounds, particularly thiahelicenes derived from naphthothiophene structures, is of significant interest in molecular electronics. acs.orgresearchgate.net The presence of the sulfur atom enhances the binding energy of these molecules to metallic electrodes, a crucial factor for the performance of molecular electronic devices. acs.orgrsc.org This strengthened interaction is attributed to the enriched π-electron density induced by the sulfur atom. acs.org
The topology of the sulfur atom within the helical structure of thiahelicenes plays a critical role in their electronic properties and, consequently, their performance in organic electronics. acs.orgresearchgate.netacs.org Different ring fusion patterns, such as naphtho[2,1-b]thiophene (B14763065) and naphtho[1,2-b]thiophene, lead to distinct electronic structures and functionalities. acs.orgrsc.org This highlights the importance of precise synthetic control to achieve desired electronic characteristics for specific applications in molecular devices. The electronic properties of these molecules make them candidates for use in organic semiconductor devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai
Photochemical Pathways in Thiahelicene Synthesis and Electronic Effects of Sulfur Atom Topology
The synthesis of thiahelicenes, which are helically shaped molecules containing thiophene (B33073) rings, often relies on photochemical methods. acs.orgresearchgate.netresearchgate.net A common approach is the photocyclization of styrylthiophene precursors. acs.orgresearchgate.net This process typically involves a Z/E isomerization of the precursor, followed by a key photochemical electrocyclic reaction to form a dihydronaphthothiophene intermediate, which is then oxidized to the aromatic naphthothiophene moiety. researchgate.net
The topology of the sulfur atom in the resulting thiahelicene is determined by the structure of the starting styrylthiophene. For example, 2-styrylthiophene derivatives predominantly yield the naphtho[2,1-b]thiophene type of ring fusion. acs.orgacs.org In contrast, the photocyclization of 3-styrylthiophene (B428788) derivatives can lead to different isomers, and understanding the reaction pathways is crucial for controlling the final product's structure. acs.org The position of the sulfur atom significantly influences the electronic structure of the thiahelicene, affecting its conducting properties and its potential applications in organic electronics. acs.orgresearchgate.net The introduction of thiophene rings into a helical structure can lead to a stable doped state with improved conductivity. acs.org
Development of Dyes and Pigments Based on the Naphtho[1,8-bc]thiophene Scaffold
The inherent chromophoric and fluorophoric nature of the naphtho[1,8-bc]thiophene system makes it a valuable scaffold for the development of novel dyes and pigments. researchgate.net The extended π-conjugated system of these molecules is responsible for their absorption and emission of light in the visible region of the electromagnetic spectrum.
By chemically modifying the core structure, the photophysical properties can be fine-tuned. For example, the synthesis of polycyclic aromatic N-ethoxycarbonylthioamide S-oxides and their subsequent cyclization leads to thiophene imine-fused arenes, including derivatives of 2H-naphtho[1,8-bc]thiophen-2-imine. researchgate.net These compounds exhibit fluorescence in the visible range (500-606 nm) with respectable quantum yields. researchgate.net The ability to create a range of colors and fluorescent properties through synthetic modifications underscores the potential of the naphtho[1,8-bc]thiophene scaffold in the design of new organic dyes and pigments for various applications.
Exploration in Biological Chemistry: Mechanistic Probes and Scaffold Design
Investigation of Molecular Interactions with Biological Targets
The unique structural features of the 2H-Naphtho[1,8-bc]thiophen-2-one core have made it an attractive starting point for the design of molecules that can selectively bind to biological macromolecules.
Ligand Design for Mitochondrial Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB)
Recent studies have identified the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of mitochondrial complex III, as a crucial player in cellular responses to hypoxia, particularly in the process of angiogenesis. nih.govmerckmillipore.comacs.org This has led to the design and synthesis of ligands based on the this compound scaffold to target UQCRB.
One such derivative, 6-((1-Hydroxynaphthalen-4-ylamino)dioxysulfone)-2H-naphtho[1,8-bc]thiophen-2-one (HDNT), was identified through pharmacophore-based virtual screening. nih.govmerckmillipore.com This compound was found to bind to the hydrophobic pocket of UQCRB, demonstrating the potential of the naphthothiophenone scaffold as a recognition element for this specific protein target. nih.govmerckmillipore.com The design of HDNT and its derivatives represents a significant step in creating small molecules that can modulate the function of UQCRB. nih.govelsevierpure.com
Modulation of Cellular Signaling Pathways
By targeting specific proteins like UQCRB, derivatives of this compound can influence downstream cellular signaling cascades, offering a mechanism to control complex biological processes.
Regulation of Hypoxia-Induced Angiogenesis through Mitochondrial ROS-mediated Signaling
UQCRB is understood to be a key component of a mitochondrial oxygen-sensing mechanism. merckmillipore.com Its modulation by ligands can impact the generation of mitochondrial reactive oxygen species (ROS), which act as signaling molecules in response to low oxygen conditions (hypoxia). nih.govmerckmillipore.comacs.org
The binding of HDNT to UQCRB has been shown to suppress mitochondrial ROS-mediated hypoxic signal transduction. nih.govmerckmillipore.com This, in turn, inhibits hypoxia-induced angiogenesis, the formation of new blood vessels, a process that is crucial in tumor growth and other pathologies. nih.govmerckmillipore.comnih.govelsevierpure.com Specifically, the interaction of HDNT with UQCRB modulates the oxygen-sensing function of the protein, leading to a decrease in the hypoxic signaling that drives angiogenesis. nih.govmerckmillipore.com This highlights the therapeutic potential of targeting the UQCRB-mitochondrial ROS axis with compounds derived from the this compound scaffold.
Structure-Activity Relationship (SAR) Studies for Bioactive Scaffold Optimization
To enhance the potency and pharmacological properties of the initial hit compound, HDNT, structure-activity relationship (SAR) studies have been conducted. nih.govelsevierpure.com These studies involve the systematic modification of the this compound scaffold and the evaluation of the resulting derivatives' biological activity.
A series of HDNT derivatives were designed and synthesized to improve upon the lead compound. nih.govelsevierpure.com These modifications led to several derivatives with significantly increased inhibitory potency against hypoxia-inducible factor 1α (HIF-1α), a key transcription factor in the hypoxic response, when compared to the parent compound, HDNT. nih.govacs.org These optimized compounds retained the ability to bind to UQCRB and suppress mitochondrial ROS-mediated hypoxic signaling, resulting in potent inhibition of angiogenesis without causing cytotoxicity. nih.govelsevierpure.com One of these new derivatives demonstrated significant suppression of tumor growth in a mouse xenograft model, underscoring the value of SAR studies in optimizing this novel class of UQCRB modulators as potential antiangiogenic agents. nih.govelsevierpure.com
| Compound | Modification from HDNT | Effect on HIF-1α Inhibition | Angiogenesis Inhibition |
| HDNT | - | Baseline | Potent |
| Derivative Series | Varied substitutions on the naphthothiophenone core | Significant increase compared to HDNT | Potent |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
While methods for the synthesis of naphtho[1,8-bc]thiophene systems have been established, there remains a significant opportunity to develop more efficient, scalable, and environmentally benign synthetic routes. Current syntheses can involve multiple steps and the use of harsh reagents. Future research should focus on:
Catalytic C-H Activation: Exploring direct C-H functionalization strategies to construct the thiophene (B33073) ring onto a naphthalene (B1677914) core would represent a more atom-economical approach.
One-Pot Reactions: Designing tandem or domino reaction sequences that allow for the construction of the 2H-Naphtho[1,8-bc]thiophen-2-one core in a single pot would significantly improve efficiency and reduce waste. For instance, copper-catalyzed one-pot syntheses of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes have been reported, and this approach could be adapted and optimized. grafiati.com
Flow Chemistry: The implementation of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate larger-scale production of these compounds.
Green Solvents and Reagents: Investigating the use of greener solvents and more sustainable reagents will be crucial for reducing the environmental impact of synthetic processes.
A notable advancement has been the copper-catalyzed synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate (B89882) as a sulfur source. grafiati.comrsc.orgresearchgate.netresearchgate.netresearchgate.net This method proceeds via an Ullmann-type C(aryl)–S bond formation and α-addition of the alkyne bond with high selectivity and yields. rsc.orgresearchgate.net Further research could build upon this methodology to enhance its scope and applicability.
Expanding the Scope of Reactivity and Derivatization
A deeper understanding of the reactivity of this compound is essential for creating a diverse library of derivatives with tailored properties. Future investigations should systematically explore:
Reactions at the Carbonyl Group: Investigating a wider range of nucleophilic addition and condensation reactions at the C2-carbonyl group to introduce various functional moieties. The reduction of the carbonyl function has been shown to yield 2H-naphtho[1,8-bc]thiophen. rsc.org
Functionalization of the Aromatic Core: Developing selective methods for electrophilic and nucleophilic aromatic substitution on the naphthalene ring system will allow for fine-tuning of the electronic properties. For example, the reaction of 6,8-dichloro-3H-naphtho[1,8-bc]thiophen-3-one with Grignard reagents results in 1,4-addition to yield phenolic derivatives. researchgate.net
Polymerization: Exploring the potential of functionalized this compound monomers for the synthesis of novel conjugated polymers. Thiophene-based polymers are well-known for their applications in organic electronics. researchgate.net
The synthesis of various derivatives, including alcohols, ketones, and halogenated compounds of partially reduced naphtho[1,8-bc]thiophene, has been reported, providing a foundation for further derivatization. researchgate.net
Advanced Characterization Techniques for Dynamic Processes
To fully understand the structure-property relationships of materials based on this compound, advanced characterization techniques are necessary. Future work should employ:
Time-Resolved Spectroscopy: Utilizing techniques like transient absorption and time-resolved fluorescence spectroscopy to probe the excited-state dynamics of these compounds, which is crucial for applications in optoelectronics. Naphthodithiophene-fused porphyrins have been studied using time-resolved fluorescence to understand their photophysical properties. nih.gov
In-situ Spectroelectrochemistry: Combining electrochemical methods with spectroscopic techniques to study the changes in the electronic structure of these molecules upon oxidation and reduction.
Single-Molecule Spectroscopy: Investigating the properties of individual molecules to understand the intrinsic heterogeneity and behavior without ensemble averaging.
Mass Spectrometry: The mass spectra of 2H-naphtho[1,8-bc]thiophen derivatives often show the naphtho[1,8-bc]thienylium cation as the base peak, indicating the stability of this species. researchgate.net Further detailed fragmentation studies can provide valuable structural information. plymouth.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy, including the study of solvent- and Eu(dpm)₃-induced shifts, has been instrumental in assigning the configurations of diastereoisomeric 2-methyl-2H-naphtho[1,8-bc]thiophen 1-oxides. rsc.org
Rational Design of Naphtho[1,8-bc]thiophene-Based Functional Materials with Tailored Properties
The unique π-conjugated system of this compound makes it an attractive candidate for a variety of functional materials. Future design efforts should target:
Organic Electronics: Thiophene-fused π-conjugated molecules are promising for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netrsc.org The synthesized polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes exhibit solid-state emission, making them potential candidates for optoelectronic materials. rsc.orgresearchgate.netresearchgate.netresearchgate.net
Sensors: Developing chemosensors based on this scaffold by incorporating recognition sites for specific analytes. Thiophene-based fluorescent probes have been successfully used for ion detection. oup.com
Thermoelectrics: Investigating the potential of doped naphtho[1,8-bc]thiophene-based materials for thermoelectric applications, which convert heat energy into electrical energy. chinesechemsoc.org
Hole-Transporting Materials: The suitable highest occupied molecular orbital (HOMO) energy levels and reversible redox properties of thiophene-fused arenes make them applicable as hole-transporting layers in perovskite solar cells. researchgate.net
The incorporation of heteroatoms into polycyclic aromatic compounds is a known strategy to effectively alter their physicochemical properties without drastic structural changes. rsc.org
Computational and Artificial Intelligence-Driven Molecular Discovery
Computational modeling and artificial intelligence (AI) are becoming indispensable tools in materials science. For the this compound system, these approaches can accelerate discovery and provide deeper insights:
High-Throughput Screening: Employing computational methods to screen virtual libraries of derivatives to identify candidates with desired electronic and optical properties before their synthesis.
DFT and TD-DFT Calculations: Using Density Functional Theory (DFT) and Time-Dependent DFT to predict molecular geometries, electronic structures, absorption and emission spectra, and other properties to guide the rational design of new materials. researchgate.netresearchgate.net DFT calculations have been used to study the photophysical and electrochemical properties of related thienonaphtho[bc]pyridines. rsc.org
Machine Learning (ML): Developing ML models trained on experimental and computational data to predict the properties of new, unsynthesized this compound derivatives. AI-driven research has already shown success in discovering new molecules with high hole mobility by screening vast chemical spaces. citrine.io
Mechanism Elucidation: Using computational chemistry to investigate reaction mechanisms for the synthesis and reactivity of these compounds, which can lead to the optimization of reaction conditions.
The combination of computational studies with experimental work will be a powerful strategy for unlocking the full potential of the this compound scaffold in the development of next-generation functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
